Deoxyneocryptotanshinone

Description

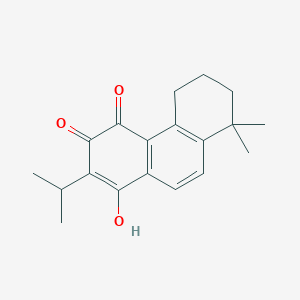

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-10(2)14-16(20)12-7-8-13-11(6-5-9-19(13,3)4)15(12)18(22)17(14)21/h7-8,10,20H,5-6,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLOJIODCUTBOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxyneocryptotanshinone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone, a lipophilic diterpene quinone isolated from the roots of Salvia miltiorrhiza (Danshen), is a member of the tanshinone family of compounds. Traditionally used in Chinese medicine for various ailments, recent scientific investigations have begun to elucidate the specific biological activities of its individual constituents. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its enzymatic inhibition, and potential anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Core Biological Activities

This compound has demonstrated inhibitory activity against key enzymes implicated in disease pathogenesis. The primary reported activities are the inhibition of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).

Data Presentation: Quantitative Analysis of Bioactivity

The following table summarizes the available quantitative data on the inhibitory activities of this compound.

| Target Enzyme | Activity | IC50 Value (µM) |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53 |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5 |

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, research on structurally similar tanshinones, such as Neocryptotanshinone, provides valuable insights into its potential mechanisms of action. The anti-inflammatory effects of these related compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that this compound shares this mechanism.

Visualizing the Potential NF-κB Inhibitory Pathway

Deoxyneocryptotanshinone as a BACE1 Inhibitor: A Technical Guide for Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathogenesis of AD.[2][3] The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease, is the rate-limiting enzyme that initiates the production of Aβ from the amyloid precursor protein (APP).[2][4] This critical role makes BACE1 a primary therapeutic target for the development of disease-modifying drugs for Alzheimer's.[5] Natural compounds are a significant source of novel therapeutic agents, and Deoxyneocryptotanshinone, a compound isolated from Salvia miltiorrhiza, has been identified as an inhibitor of BACE1.[6] This document provides a detailed technical overview of the BACE1 inhibitory activity of this compound.

Quantitative Inhibitor Activity

This compound has been evaluated for its inhibitory effects on BACE1. The key quantitative metrics from these studies are summarized below.

| Compound | Target | IC50 | Inhibition Type | Source |

| This compound | BACE1 | 11.53 ± 1.13 μM | Mixed-Type | [7] |

Mechanism of Action: The Amyloidogenic Pathway

BACE1 initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2] This cleavage event produces a soluble ectodomain, sAPPβ, and a membrane-bound C-terminal fragment known as C99.[2] The C99 fragment is subsequently cleaved by the γ-secretase complex to generate the Aβ peptide, which can then aggregate to form the amyloid plaques characteristic of Alzheimer's disease.[2][8] this compound, by inhibiting BACE1, interferes with the initial, rate-limiting step of this cascade, thereby reducing the overall production of Aβ.[7]

Experimental Protocols

The determination of BACE1 inhibitory activity is typically conducted using a fluorogenic assay. The following protocol is a generalized methodology based on commercially available assay kits and common laboratory practices.[9]

Objective: To quantify the enzymatic activity of BACE1 in the presence and absence of an inhibitor (this compound) to determine the IC50 value.

Materials:

-

Recombinant Human BACE1 Enzyme

-

BACE1 Fluorogenic Peptide Substrate (containing a quencher and a fluorophore)

-

BACE1 Assay Buffer (e.g., Sodium Acetate, pH 4.5)

-

Test Inhibitor: this compound

-

Positive Control Inhibitor (known BACE1 inhibitor)

-

Dimethyl Sulfoxide (DMSO) for compound dilution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.[9]

-

Prepare a serial dilution of this compound in DMSO, and then dilute further into BACE1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.[9]

-

Dilute the BACE1 enzyme to the working concentration (e.g., 7.5-10 ng/µl) with BACE1 Assay Buffer.[9] Keep on ice.

-

Dilute the BACE1 peptide substrate to its working concentration in BACE1 Assay Buffer.

-

-

Assay Plate Setup:

-

Design the plate layout to include wells for "Blank" (buffer and substrate only), "Positive Control" (enzyme and substrate, no inhibitor), and "Test Inhibitor" (enzyme, substrate, and varying concentrations of this compound).[9] All conditions should be performed in duplicate or triplicate.

-

Add 70 µl of a master mix containing the assay buffer and peptide substrate to each well, except for the "Blank" wells.[9]

-

Add 90 µl of assay buffer only to the "Blank" wells.[9]

-

Add 10 µl of the appropriate inhibitor dilutions to the "Test Inhibitor" wells.[9]

-

Add 10 µl of the diluent solution (e.g., assay buffer with DMSO) to the "Positive Control" and "Blank" wells.[9]

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding 20 µl of the diluted BACE1 enzyme to the "Positive Control" and "Test Inhibitor" wells.[9] Do not add enzyme to the "Blank" wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically for a set period (e.g., 20-30 minutes) at room temperature, with excitation at ~320 nm and emission at ~405 nm.[9] Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "Blank" wells from all other readings.

-

Determine the rate of reaction (slope of the kinetic curve) for each well.

-

Calculate the percent inhibition for each concentration of this compound using the formula: % Inhibition = 100 * (1 - (Rate of Test Inhibitor / Rate of Positive Control))

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

-

Visualized Experimental Workflow

The following diagram illustrates the key steps in a typical BACE1 inhibition screening assay.

Therapeutic Rationale and Logical Framework

The rationale for using this compound as a potential therapeutic agent for Alzheimer's disease is based on a clear logical progression derived from the amyloid cascade hypothesis. By targeting BACE1, the compound intervenes at the genesis of Aβ production, offering a potential strategy to slow or halt the progression of downstream pathology.

References

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of BACE1 in Alzheimer’s synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alzheimer's β-Secretase (BACE1) Regulates the cAMP/PKA/CREB Pathway Independently of β-Amyloid | Journal of Neuroscience [jneurosci.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Computational insights into β-site amyloid precursor protein enzyme 1 (BACE1) inhibition by tanshinones and salvianolic acids from Salvia miltiorrhiza via molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

Deoxyneocryptotanshinone and Neuroinflammation: An In-depth Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the effects of deoxyneocryptotanshinone on neuroinflammation is not currently available in the peer-reviewed scientific literature. This technical guide provides a comprehensive overview of the anti-neuroinflammatory properties of structurally related tanshinones, namely neocryptotanshinone and cryptotanshinone, to infer the potential mechanisms and therapeutic utility of this compound. The experimental protocols and quantitative data presented herein are derived from studies on these related compounds and should be adapted and validated specifically for this compound in future research.

Introduction: The Challenge of Neuroinflammation

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathogenesis of a wide array of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex process is primarily mediated by the activation of microglia, the resident immune cells of the brain.[1] Upon activation by stimuli such as lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia release a cascade of pro-inflammatory and neurotoxic factors, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][3] This sustained inflammatory environment contributes to neuronal damage and disease progression. Consequently, the modulation of microglial activation represents a promising therapeutic strategy for neurodegenerative disorders.

Tanshinones, a group of abietanoid diterpenes isolated from the medicinal herb Salvia miltiorrhiza, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. While the specific actions of this compound in the context of neuroinflammation remain to be elucidated, studies on its close structural analogs provide a strong rationale for its investigation as a potential neuroprotective agent. This guide synthesizes the current understanding of how related tanshinones modulate key neuroinflammatory pathways, offering a foundational framework for future research into this compound.

Quantitative Data on the Anti-Neuroinflammatory Effects of Related Tanshinones

The following tables summarize the quantitative data from studies on neocryptotanshinone and cryptotanshinone, demonstrating their efficacy in mitigating inflammatory responses in cellular models.

Table 1: Inhibitory Effects of Neocryptotanshinone on Pro-inflammatory Mediators in LPS-stimulated RAW264.7 Macrophages

| Inflammatory Mediator | Concentration of Neocryptotanshinone | Percentage Inhibition / Effect | Reference |

| TNF-α (mRNA) | 10 µM | Significant suppression | [4] |

| 20 µM | Significant suppression | [4] | |

| IL-6 (mRNA) | 10 µM | Significant suppression | [4] |

| 20 µM | Significant suppression | [4] | |

| IL-1β (mRNA) | 10 µM | Significant suppression | [4] |

| 20 µM | Significant suppression | [4] | |

| Nitric Oxide (NO) | 10 µM | Significant decrease | [4] |

| 20 µM | Significant decrease | [4] | |

| iNOS (protein) | 10 µM | Remarkable decrease | [4] |

| 20 µM | Remarkable decrease | [4] | |

| COX-2 (protein) | 5, 10, 20 µM | No effect | [4] |

Table 2: Inhibitory Effects of Cryptotanshinone on Pro-inflammatory Mediators in LPS-stimulated BV-2 Microglial Cells

| Inflammatory Mediator | Concentration of Cryptotanshinone | Percentage Inhibition / Effect | Reference |

| Nitric Oxide (NO) | 5 µM | Significant attenuation | [2] |

| 10 µM | Significant attenuation | [2] | |

| TNF-α (mRNA) | 5 µM | Significant attenuation | [2] |

| 10 µM | Significant attenuation | [2] | |

| IL-1β (mRNA) | 5 µM | Significant attenuation | [2] |

| 10 µM | Significant attenuation | [2] | |

| IL-6 (mRNA) | 5 µM | Significant attenuation | [2] |

| 10 µM | Significant attenuation | [2] | |

| iNOS (protein) | 5 µM | Dose-dependent attenuation | [2] |

| 10 µM | Dose-dependent attenuation | [2] | |

| COX-2 (protein) | 5 µM | Dose-dependent attenuation | [2] |

| 10 µM | Dose-dependent attenuation | [2] | |

| NLRP3 (protein) | Not specified | Inhibited expression | [2] |

Key Signaling Pathways in Neuroinflammation Modulated by Tanshinones

Tanshinones exert their anti-inflammatory effects by modulating several critical intracellular signaling pathways that are aberrantly activated during neuroinflammation.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4][5] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB into the nucleus, where it initiates the transcription of pro-inflammatory genes.[4] Neocryptotanshinone has been shown to inhibit the phosphorylation of IKKβ and IκBα, thereby preventing the nuclear translocation of the NF-κB p65 subunit.[4]

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

The NLRP3 Inflammasome Pathway

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[6] Aberrant activation of the NLRP3 inflammasome is implicated in various inflammatory diseases. Cryptotanshinone has been identified as a specific inhibitor of the NLRP3 inflammasome.[6] It is suggested to act by blocking upstream signals necessary for inflammasome activation, such as calcium signaling and the generation of mitochondrial reactive oxygen species (mtROS).[6][7]

References

- 1. biospective.com [biospective.com]

- 2. Cryptotanshinone Attenuates Inflammatory Response of Microglial Cells via the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of pro-inflammatory cytokines released from microglia in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cryptotanshinone specifically suppresses NLRP3 inflammasome activation and protects against inflammasome-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tanshinones inhibit NLRP3 inflammasome activation by alleviating mitochondrial damage to protect against septic and gouty inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyneocryptotanshinone (Cryptotanshinone) in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deoxyneocryptotanshinone, more commonly known in scientific literature as Cryptotanshinone (CPT), is a significant lipophilic diterpenoid quinone isolated from the rhizome of Salvia miltiorrhiza Bunge (Danshen). Traditionally used in oriental medicine for various ailments, CPT has emerged as a potent anti-cancer agent with a multi-targeted mechanism of action. This document provides a comprehensive technical overview of CPT's role in oncology research, detailing its molecular mechanisms, key signaling pathway interactions, and quantitative efficacy. Furthermore, it supplies detailed protocols for foundational experimental assays relevant to its study and visualizes complex biological and experimental workflows to facilitate understanding and application in a research and development setting.

Molecular Mechanism of Action

Cryptotanshinone exerts its anti-neoplastic effects through a combination of inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting the cellular processes that lead to cancer spread.

-

Induction of Apoptosis: CPT triggers apoptosis in a wide range of cancer cells.[1] Evidence suggests it can induce mitochondrial apoptosis through the accumulation of reactive oxygen species (ROS).[2] This process involves the downregulation of anti-apoptotic proteins like Bcl-2, Mcl-1, and survivin, and the cleavage of caspases and PARP, leading to systematic cell dismantling.[3][4] In some cancer cell lines, CPT has been shown to enhance sensitivity to Fas-mediated apoptosis by down-regulating Bcl-2 expression.[3]

-

Cell Cycle Arrest: The compound effectively halts cancer cell proliferation by arresting the cell cycle at various phases. Depending on the cell line, CPT can induce a G1/G0 arrest by downregulating cyclin D1 expression and inhibiting the phosphorylation of the Retinoblastoma (Rb) protein.[5] In other contexts, it has been observed to cause a G2/M phase arrest.[2]

-

Anti-Metastatic and Anti-Angiogenic Effects: CPT has demonstrated the ability to inhibit the invasion and migration of cancer cells. It also shows anti-angiogenic properties by inhibiting the formation of new blood vessels, a process crucial for tumor growth and metastasis.[4]

Core Signaling Pathway Inhibition

CPT's anti-cancer activity is largely attributed to its ability to modulate critical intracellular signaling pathways that are frequently dysregulated in cancer. The two most prominent targets are the STAT3 and PI3K/Akt/mTOR pathways.

Inhibition of the STAT3 Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes cancer cell proliferation, survival, and immune evasion. CPT is a potent STAT3 inhibitor.[1] It directly binds to the STAT3 molecule, inhibiting its phosphorylation at Tyr705 and subsequent dimerization, which is essential for its activation and nuclear translocation.[3][6] This blockade leads to the downregulation of STAT3 target genes, including those encoding anti-apoptotic proteins (e.g., Bcl-xL, Mcl-1, survivin) and cell cycle regulators (e.g., cyclin D1).[3]

Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a hallmark of many cancers. CPT has been shown to suppress this pathway, potentially acting as an mTOR inhibitor.[5] This inhibition leads to reduced phosphorylation of downstream targets, contributing to the observed cell cycle arrest and induction of apoptosis in cancer cells.[2]

Quantitative Efficacy Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. CPT has demonstrated potent cytotoxic effects across a diverse panel of human cancer cell lines, with IC50 values typically in the low micromolar range.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |

| Prostate | DU145 | ~3.5 | 48 | [5] |

| DU145 | 10 - 25 | Not Specified | [3] | |

| PC-3 | 10 - 25 | Not Specified | [3] | |

| Colorectal | HCT116 | Selectively inhibited | Not Specified | [7] |

| SW480 | Significant inhibition | Not Specified | [1] | |

| LOVO | Significant inhibition | Not Specified | [1] | |

| Ovarian | Hey | 18.4 | Not Specified | [8] |

| A2780 | 11.2 | Not Specified | [8] | |

| A2780 | 11.39 | 24 | [9] | |

| A2780 | 8.49 | 48 | [9] | |

| Gastric | SGC-7901 | 6.77 (Isocryptotanshinone) | 24 | [10] |

| MKN-45 | 33.1 (Isocryptotanshinone) | 24 | [10] | |

| AGS | Sensitive | Not Specified | [2] | |

| MKN-28 | Sensitive | Not Specified | [2] | |

| Breast | MCF-7 | 24.31 | Not Specified | [11] |

| Cervical | HeLa | 22.84 | Not Specified | [11] |

| Rhabdomyosarcoma | Rh30 | ~5.1 | 48 | [5] |

| Normal Fibroblast | HFF-1 | 44.91 | Not Specified | [11] |

Key Experimental Protocols

The following sections provide detailed methodologies for essential assays used to characterize the anti-cancer effects of Cryptotanshinone.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Mitochondrial dehydrogenases in viable cells cleave the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[10] The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate overnight (or until cells adhere and resume growth) at 37°C, 5% CO₂.[11]

-

Compound Treatment: Prepare serial dilutions of Cryptotanshinone in culture medium. Remove the old medium from the wells and add 100 µL of the CPT dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[11]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[3]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[3]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protein Expression Analysis (Western Blot)

This technique is used to detect and quantify specific proteins in a sample, such as the phosphorylation status of STAT3 or Akt.

Principle: Proteins from cell lysates are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a solid support membrane, and probed using antibodies specific to the target protein.[6]

Protocol:

-

Sample Preparation (Cell Lysate): Treat cells with CPT as desired. Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA or Bradford assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli (loading) buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (PVDF or nitrocellulose) via electroblotting.[7]

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-STAT3, anti-STAT3, anti-cleaved-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[7]

-

Washing: Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound primary antibody.[7]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody for 1 hour at room temperature.[7]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the resulting light signal using an imaging system or X-ray film. The intensity of the band corresponds to the amount of the target protein.

Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This assay quantitatively determines the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[8]

Protocol:

-

Cell Preparation: Induce apoptosis by treating cells with CPT for the desired time. Include a negative (vehicle-treated) control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells once with cold PBS.[5]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[5]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[12]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples promptly using a flow cytometer.[5]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

In Vivo Antitumor Efficacy (Xenograft Mouse Model)

This model is used to evaluate the therapeutic efficacy and toxicity of a compound in a living organism.

Principle: Human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice). Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[13]

Protocol:

-

Cell Preparation: Harvest cancer cells from culture that are in the logarithmic growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel to support tumor formation.

-

Implantation: Subcutaneously inject a specific number of cells (e.g., 1-10 x 10⁶) into the flank of each immunodeficient mouse.[14]

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[14]

-

Compound Administration: Prepare CPT in a suitable vehicle for administration (e.g., intraperitoneal injection, oral gavage). Treat the mice according to a predetermined schedule and dosage, which may be informed by in vitro IC50 data and maximum tolerated dose (MTD) studies. The control group receives the vehicle only.

-

Tumor Measurement: Measure tumor dimensions with calipers (length and width) every few days and calculate the tumor volume using the formula: Volume = (Width² × Length) / 2.

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration. Monitor animal weight and overall health as indicators of toxicity.

-

Data Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry). Compare the tumor growth curves and final tumor weights between the treated and control groups to determine efficacy.

References

- 1. Cryptotanshinone, a Stat3 inhibitor, suppresses colorectal cancer proliferation and growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cryptotanshinone induces ROS-mediated apoptosis in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review of tanshinone compounds in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular evidence of cryptotanshinone for treatment and prevention of human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryptotanshinone inhibits cancer cell proliferation by suppressing mTOR-mediated cyclin D1 expression and Rb phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cryptotanshinone suppresses cell proliferation and glucose metabolism via STAT3/SIRT3 signaling pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibitory effects of isocryptotanshinone on gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cryptotanshinone Inhibits the Growth of HCT116 Colorectal Cancer Cells Through Endoplasmic Reticulum Stress-Mediated Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Cryptotanshinone inhibits ovarian tumor growth and metastasis by degrading c-Myc and attenuating the FAK signaling pathway [frontiersin.org]

- 14. Molecular Mechanism of Tanshinone against Prostate Cancer | MDPI [mdpi.com]

Deoxyneocryptotanshinone and Oxidative Stress: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms of the body, is a key pathological factor in a multitude of chronic diseases, including cardiovascular and neurodegenerative disorders. The quest for novel therapeutic agents that can modulate oxidative stress is a significant focus of modern drug discovery. Tanshinones, a class of abietane diterpenes isolated from the roots of Salvia miltiorrhiza, have garnered considerable attention for their potent antioxidant and cytoprotective properties. While extensive research has elucidated the mechanisms of action for prominent members of this family, such as Tanshinone I and Tanshinone IIA, the specific role of Deoxyneocryptotanshinone in the context of oxidative stress remains an area of emerging investigation.

This technical guide provides a comprehensive overview of the current understanding of tanshinones in mitigating oxidative stress, with a specific focus on the potential, albeit less explored, role of this compound. Drawing parallels from its structurally related analogues, this paper will delve into the primary signaling pathways, propose experimental methodologies for future research, and present available quantitative data to offer a foundational resource for researchers and drug development professionals.

Introduction to Oxidative Stress and the Therapeutic Potential of Tanshinones

Oxidative stress arises from an excessive accumulation of ROS, which include superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). These highly reactive molecules can inflict damage upon crucial cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and the pathogenesis of various diseases[1]. The cellular defense against oxidative stress is orchestrated by a complex network of antioxidant enzymes and molecules. A pivotal regulator of this defense system is the Nuclear factor erythroid 2-related factor 2 (Nrf2)[2][3][4][5].

Tanshinones, the bioactive constituents of Salvia miltiorrhiza, have demonstrated significant promise as therapeutic agents against conditions associated with oxidative stress[3][6]. Their cytoprotective effects are largely attributed to their ability to activate the Nrf2 signaling pathway, thereby upregulating a suite of antioxidant and detoxification genes[3][6]. While much of the research has centered on Tanshinone I and Tanshinone IIA, the unique structural attributes of this compound suggest it may possess distinct or enhanced pharmacological activities.

This compound: A Profile

This compound is a naturally occurring tanshinone distinguished by its specific chemical structure. While direct studies on its antioxidant properties are limited, it has been identified as a potent inhibitor of β-secretase (BACE1) with an IC₅₀ value of 11.53 μM and a moderate inhibitor of protein tyrosine phosphatase 1B (PTP1B) with an IC₅₀ of 133.5 μM[7]. The inhibition of these enzymes is of significant interest in the context of Alzheimer's disease, a condition intricately linked to oxidative stress. This suggests an indirect yet plausible role for this compound in mitigating oxidative damage in neurodegenerative settings.

Signaling Pathways in Oxidative Stress Modulation by Tanshinones

The primary mechanism by which tanshinones are believed to exert their antioxidant effects is through the activation of the Nrf2-Keap1 signaling pathway.

The Nrf2-Keap1 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation[4][5]. Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2 activators like certain tanshinones, specific cysteine residues on Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2[2]. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation results in the increased expression of a battery of cytoprotective proteins, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (a potent antioxidant), iron, and carbon monoxide.

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-Cysteine Ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

-

Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Key enzymes involved in the detoxification of ROS[4].

The activation of the Nrf2 pathway by Tanshinone I and Tanshinone IIA has been demonstrated to protect various cell types, including cardiomyocytes and endothelial cells, from oxidative stress-induced injury and apoptosis[3][6]. It is highly probable that this compound shares this mechanism of action due to its structural similarity to other tanshinones.

References

- 1. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2-dependent antioxidant response mediated the protective effect of tanshinone IIA on doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tanshinone I Inhibits Oxidative Stress–Induced Cardiomyocyte Injury by Modulating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological evaluation of tanshinone IIA derivatives as novel endothelial protective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Deoxyneocryptotanshinone: Unraveling the Pharmacokinetic Profile of a Novel Tanshinone

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, specific pharmacokinetic data for deoxyneocryptotanshinone in the public domain is exceptionally scarce. This guide has been compiled by leveraging available information on structurally similar and well-studied tanshinones, primarily cryptotanshinone, tanshinone I, and tanshinone IIA. The experimental protocols and data presented herein should be considered as a foundational framework and a proxy for understanding the potential pharmacokinetic characteristics of this compound, rather than a direct representation. Further dedicated research is imperative to elucidate the precise pharmacokinetic profile of this compound.

Introduction to this compound

This compound is a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza Bunge (Danshen). As a member of the tanshinone family, it shares a core structural similarity with other pharmacologically active constituents of Danshen, which has been a cornerstone of traditional Chinese medicine for centuries. While research into the specific biological activities of this compound is emerging, with initial studies identifying it as a high-affinity inhibitor of Beta-secretase 1 (BACE1), its pharmacokinetic profile remains largely unexplored.[1] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is critical for its potential development as a therapeutic agent.

This technical guide aims to provide a comprehensive overview of the anticipated pharmacokinetic profile of this compound by extrapolating from data on closely related tanshinones. It will delve into the expected metabolic pathways, bioavailability challenges, and the experimental methodologies crucial for its preclinical evaluation.

Anticipated Pharmacokinetic Profile: A Tanshinone Perspective

The pharmacokinetic properties of tanshinones are generally characterized by poor oral bioavailability due to their low aqueous solubility and extensive first-pass metabolism.[2] This section will summarize the expected pharmacokinetic parameters for this compound based on studies of its chemical relatives.

Absorption

Tanshinones are lipophilic compounds, which can facilitate passive diffusion across the intestinal membrane. However, their very low water solubility often limits their dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption.

Expected Characteristics for this compound:

-

Low Oral Bioavailability: Similar to other tanshinones, the oral bioavailability of this compound is expected to be low. For instance, the absolute bioavailability of tanshinone IIA is reported to be below 3.5%.

-

Formulation Dependency: The absorption of tanshinones is highly dependent on the formulation. Micronization and the use of nanocrystal or lipid-based formulations have been shown to significantly improve the oral bioavailability of cryptotanshinone and tanshinone IIA, a strategy that would likely be beneficial for this compound as well.[3]

Distribution

Once absorbed, tanshinones are expected to be widely distributed in the body due to their lipophilicity.

Expected Characteristics for this compound:

-

High Plasma Protein Binding: A high degree of binding to plasma proteins is anticipated.

-

Tissue Distribution: Preferential distribution to various tissues is likely.

Metabolism

The metabolism of tanshinones is a key determinant of their pharmacokinetic profile and is expected to be the primary route of elimination for this compound.

Expected Metabolic Pathways for this compound:

-

Phase I Metabolism: The initial metabolic transformations are likely to be mediated by the cytochrome P450 (CYP450) enzyme system in the liver.[4][5][6][7] Based on studies of cryptotanshinone, key CYP isozymes involved could include CYP1A2, CYP2A6, CYP2C19, and CYP3A4. The primary reactions would likely involve hydroxylation and demethylation of the this compound structure.

-

Phase II Metabolism: Following Phase I metabolism, the resulting metabolites are expected to undergo conjugation reactions, primarily glucuronidation, facilitated by UDP-glucuronosyltransferases (UGTs). This process increases the water solubility of the metabolites, preparing them for excretion.

Excretion

The hydrophilic metabolites of this compound are anticipated to be eliminated from the body through both renal and biliary pathways.

Expected Excretion Profile for this compound:

-

Primary Route: Biliary excretion of glucuronide conjugates is expected to be a major elimination pathway.

-

Secondary Route: Renal excretion of more polar metabolites is also likely to contribute to the overall clearance of the compound.

Quantitative Data on Related Tanshinones

To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of cryptotanshinone and tanshinone IIA from preclinical studies. These values offer a potential range for what might be observed for this compound.

Table 1: Pharmacokinetic Parameters of Cryptotanshinone in Rats (Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Suspension | 50 | 45.5 | 0.5 | 211.58 | 100 |

| Nanocrystals | 50 | 118.7 | 0.4 | 607.0 | 287 |

Table 2: Pharmacokinetic Parameters of Tanshinone IIA in Rats (Oral Administration)

| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |

| Suspension | 50 | 25.4 | 4.0 | 234.7 | 100 |

| Lipid Nanocapsules | 50 | 89.2 | 2.0 | 845.3 | ~360 |

Note: Data is compiled from various sources and should be used for comparative purposes only. Experimental conditions may vary between studies.

Experimental Protocols for Pharmacokinetic Evaluation

The following sections outline the standard experimental methodologies required to determine the pharmacokinetic profile of a novel compound like this compound.

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical oral pharmacokinetic study in rats.

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration.

Materials:

-

This compound

-

Vehicle for administration (e.g., 0.5% carboxymethylcellulose sodium)

-

Sprague-Dawley rats (male, 200-250 g)

-

Oral gavage needles

-

Heparinized microcentrifuge tubes

-

Centrifuge

-

-80°C freezer

-

Analytical instruments (LC-MS/MS)

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment with free access to food and water.

-

Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.

-

Dosing: Administer a single oral dose of the this compound formulation to each rat via oral gavage.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.

In Vitro Metabolism Study using Liver Microsomes

This protocol outlines a common in vitro method to identify the metabolic pathways of a compound.

Objective: To investigate the in vitro metabolism of this compound and identify the major metabolites and the CYP450 enzymes involved.

Materials:

-

This compound

-

Human or rat liver microsomes

-

NADPH regenerating system

-

Phosphate buffer

-

Incubator

-

Quenching solution (e.g., acetonitrile)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and this compound.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution.

-

Protein Precipitation: Centrifuge the mixture to precipitate the proteins.

-

Metabolite Identification: Analyze the supernatant using an LC-MS/MS system to identify and quantify the parent compound and its metabolites.

-

CYP450 Reaction Phenotyping (Optional): To identify the specific CYP enzymes involved, conduct the assay with individual recombinant human CYP enzymes or with selective chemical inhibitors for different CYP isozymes.

Anticipated Signaling Pathway Interactions

While the direct signaling pathways modulated by this compound are not yet fully elucidated, its identification as a BACE1 inhibitor provides a significant starting point for further investigation.

BACE1 Inhibition and Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease. By inhibiting BACE1, this compound has the potential to reduce Aβ production, thereby interfering with a critical step in the disease cascade.

Conclusion and Future Directions

The pharmacokinetic profile of this compound is a critical yet underexplored area of research. Based on the extensive data available for other tanshinones, it is anticipated that this compound will exhibit low oral bioavailability, undergo extensive hepatic metabolism primarily through CYP450 and UGT enzymes, and be eliminated mainly through biliary excretion. Its potential as a BACE1 inhibitor for Alzheimer's disease underscores the urgent need for dedicated pharmacokinetic studies to support its preclinical and potential clinical development.

Future research should focus on:

-

Definitive Pharmacokinetic Studies: Conducting in vivo ADME studies in relevant animal models to determine the precise pharmacokinetic parameters of this compound.

-

Formulation Development: Investigating novel formulation strategies to enhance its oral bioavailability.

-

Metabolite Identification and Activity: Characterizing its major metabolites and evaluating their pharmacological activity and potential toxicity.

-

Drug-Drug Interaction Potential: Assessing its potential to inhibit or induce key drug-metabolizing enzymes to predict potential drug-drug interactions.

By systematically addressing these research questions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its future clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioivt.com [bioivt.com]

- 3. Enhanced oral bioavailability of Tanshinone IIA using lipid nanocapsules: Formulation, in-vitro appraisal and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. metabolon.com [metabolon.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Deoxyneocryptotanshinone: A Technical Guide for Researchers and Drug Development Professionals

Deoxyneocryptotanshinone , a naturally occurring abietane-type diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), has emerged as a compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the current literature on this compound, focusing on its biological activities, experimental protocols, and potential therapeutic applications.

Quantitative Bioactivity Data

The primary reported biological activities of this compound are its inhibitory effects on two key enzymes implicated in disease pathogenesis: Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B).

| Target Enzyme | Biological Activity | IC50 Value (μM) | Therapeutic Area |

| Beta-secretase 1 (BACE1) | Inhibition | 11.53[1][2] | Alzheimer's Disease |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | 133.5[1][2] | Diabetes, Obesity |

Experimental Protocols

Detailed methodologies for the isolation of this compound and the assessment of its enzymatic inhibitory activity are crucial for reproducible research. The following protocols are synthesized from established methods for the purification of tanshinones and standard enzymatic assays.

Isolation and Purification of this compound from Salvia miltiorrhiza

This protocol outlines a general procedure for the extraction and isolation of this compound from the dried roots of Salvia miltiorrhiza.

1. Extraction:

- Grind the dried roots of Salvia miltiorrhiza into a fine powder.

- Perform extraction with 95% ethanol at room temperature with continuous stirring for 24 hours.

- Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude extract.

2. Fractionation:

- Subject the crude extract to column chromatography on a silica gel column.

- Elute the column with a gradient of petroleum ether and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

- Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing tanshinones.

3. Purification:

- Combine fractions rich in this compound and further purify using semi-preparative High-Performance Liquid Chromatography (HPLC).

- Employ a C18 column with a mobile phase consisting of a gradient of methanol and water.

- Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

4. Structure Elucidation:

- Confirm the identity and structure of the purified this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro BACE1 Inhibition Assay

This fluorometric assay protocol is designed to determine the inhibitory activity of this compound against BACE1.

1. Reagents and Materials:

- Recombinant human BACE1 enzyme

- Fluorogenic BACE1 substrate (e.g., a peptide substrate with a fluorophore and a quencher)

- Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

- This compound (dissolved in DMSO)

- Known BACE1 inhibitor (positive control)

- 96-well black microplate

- Fluorescence microplate reader

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- To each well of the microplate, add the BACE1 enzyme and the test compound (or DMSO for control).

- Pre-incubate the plate at 37°C for 15 minutes.

- Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to each well.

- Incubate the plate at 37°C for 60 minutes, protected from light.

- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

3. Data Analysis:

- Calculate the percentage of BACE1 inhibition for each concentration of this compound.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro PTP1B Inhibition Assay

This colorimetric assay protocol is used to evaluate the inhibitory effect of this compound on PTP1B.

1. Reagents and Materials:

- Recombinant human PTP1B enzyme

- p-Nitrophenyl phosphate (pNPP) as the substrate

- Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

- This compound (dissolved in DMSO)

- Known PTP1B inhibitor (e.g., Suramin) as a positive control

- 96-well clear microplate

- Microplate reader capable of measuring absorbance at 405 nm

2. Assay Procedure:

- Prepare serial dilutions of this compound in the assay buffer.

- Add the PTP1B enzyme and the test compound (or DMSO for control) to each well of the microplate.

- Pre-incubate the plate at 37°C for 10 minutes.

- Start the reaction by adding the pNPP substrate to each well.

- Incubate the plate at 37°C for 30 minutes.

- Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

- Measure the absorbance at 405 nm.

3. Data Analysis:

- Calculate the percentage of PTP1B inhibition for each concentration of this compound.

- Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

While direct experimental evidence for the signaling pathways modulated by this compound is currently limited, its known inhibitory targets, BACE1 and PTP1B, are key players in well-established pathological pathways. The following diagrams illustrate a hypothetical signaling pathway based on these targets and a general workflow for the investigation of this compound.

Disclaimer: The signaling pathway diagram presented below is a hypothetical model based on the known functions of BACE1 and PTP1B. Direct experimental validation of these pathways for this compound has not yet been reported in the scientific literature.

References

Deoxyneocryptotanshinone Protein Binding Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to investigate the protein binding characteristics of Deoxyneocryptotanshinone, a natural diterpenoid compound. The guide details its known protein targets, summarizes quantitative binding data, and offers in-depth experimental protocols for key assays. Furthermore, it visualizes the associated signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and the techniques used for its study.

Introduction to this compound and its Known Protein Targets

This compound is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine. It belongs to the tanshinone family of compounds, which are known for their diverse pharmacological activities. Research has identified this compound as a high-affinity inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), making it a compound of interest for research in neurodegenerative diseases and metabolic disorders, respectively.[1][2]

Quantitative Binding Data

The inhibitory activity of this compound against its primary protein targets has been quantified, providing essential data for understanding its potency and potential therapeutic applications.

| Compound | Target Protein | Assay Type | Quantitative Metric | Value | Reference |

| This compound | BACE1 (Beta-secretase 1) | Enzymatic Assay | IC₅₀ | 11.53 µM | [1][2] |

| This compound | PTP1B (Protein Tyrosine Phosphatase 1B) | Enzymatic Assay | IC₅₀ | 133.5 µM | [1] |

Key Signaling Pathways

This compound's interaction with BACE1 and PTP1B implicates it in critical cellular signaling pathways.

BACE1 and Amyloid Precursor Protein (APP) Processing

BACE1 is the rate-limiting enzyme that initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP).[3][4] This process leads to the generation of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.[3][5] By inhibiting BACE1, this compound can potentially reduce the production of neurotoxic Aβ peptides.[6]

PTP1B in Insulin and Leptin Signaling (JAK/STAT Pathway)

PTP1B is a key negative regulator of insulin and leptin signaling pathways.[7][8] It acts by dephosphorylating critical signaling molecules, including the Janus kinase 2 (JAK2).[9][10][11] Leptin binding to its receptor activates JAK2, which then phosphorylates and activates STAT3 (Signal Transducer and Activator of Transcription 3).[12] Activated STAT3 translocates to the nucleus to regulate gene expression related to appetite and metabolism. By inhibiting PTP1B, this compound can enhance leptin sensitivity.[10]

Experimental Protocols and Workflows

Several biophysical and biochemical assays are essential for identifying and characterizing the interaction between this compound and its protein targets.

Affinity Chromatography-Based Pull-Down Assay

This technique is used to identify or confirm protein-protein interactions by using an immobilized "bait" protein to capture its binding partners ("prey") from a cell lysate.[13][14]

Workflow Diagram:

Detailed Protocol:

-

Bait Protein Immobilization:

-

Couple a purified, tagged protein (e.g., GST-tagged or His-tagged target protein) to an appropriate affinity resin (e.g., Glutathione-Sepharose or Ni-NTA agarose) according to the manufacturer's instructions.[11][15]

-

Wash the resin extensively with a binding buffer (e.g., PBS with 0.1% Tween 20) to remove any unbound protein.

-

-

Lysate Preparation:

-

Culture and harvest cells expressing the potential interacting partners.

-

Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Binding/Incubation:

-

Add the clarified cell lysate to the resin with the immobilized bait protein.

-

Incubate the mixture for 1-3 hours at 4°C with gentle rotation to allow for protein binding.

-

-

Washing:

-

Pellet the resin by gentle centrifugation.

-

Remove the supernatant (unbound fraction).

-

Wash the resin 3-5 times with wash buffer (binding buffer with potentially increased salt concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bait protein and its bound partners from the resin. This can be achieved by:

-

Specific Elution: Using a competitor for the tag (e.g., glutathione for GST-tags).

-

Non-specific Elution: Changing the pH or increasing the salt concentration, or using a denaturing agent like SDS-PAGE sample buffer.[6]

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody specific to the suspected interacting protein.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[3][7]

Workflow Diagram:

Detailed Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate density.

-

Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours) at 37°C.[9]

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes or a 96-well plate.

-

Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (typically 3 minutes) using a thermocycler, followed by a cooling step.[3]

-

-

Cell Lysis:

-

Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the cell lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.

-

-

Quantification of Soluble Protein:

-

Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

-

Quantify the amount of the specific target protein remaining in the supernatant using methods like Western Blot, ELISA, or mass spectrometry.[7]

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature for both the drug-treated and vehicle-treated samples.

-

The resulting "melting curves" will show a rightward shift for the drug-treated sample if the compound binds and stabilizes the target protein. The difference in the melting temperature (Tm) is a measure of target engagement.[3]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of molecular interactions.[4] It is widely used to determine the kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd) of small molecule-protein interactions.[8]

Workflow Diagram:

Detailed Protocol:

-

Ligand Immobilization:

-

The target protein (ligand) is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip with a carboxymethylated dextran matrix) using standard amine coupling chemistry.[12]

-

The goal is to achieve an optimal density of immobilized protein to ensure a detectable signal without mass transport limitations.

-

-

Assay Setup:

-

The sensor chip is placed in the SPR instrument. A continuous flow of running buffer (e.g., HBS-EP+) is passed over the surface to establish a stable baseline signal.

-

-

Association Phase:

-

A solution containing this compound (analyte) at a specific concentration is injected and flows over the sensor surface.

-

As the compound binds to the immobilized protein, the mass on the surface increases, causing a proportional change in the refractive index, which is measured in real-time as an increase in Response Units (RU).[10]

-

-

Dissociation Phase:

-

The analyte injection is stopped, and the running buffer flows over the surface again.

-

The bound compound dissociates from the protein, causing the mass on the surface to decrease, which is observed as a decay in the SPR signal.

-

-

Regeneration:

-

After the dissociation phase, a regeneration solution (e.g., a pulse of low pH glycine or high salt) is injected to remove any remaining bound analyte, preparing the surface for the next injection cycle.

-

-

Data Analysis:

-

The resulting sensorgram (a plot of RU vs. time) is recorded for a series of analyte concentrations.

-

This data is then fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

References

- 1. Frontiers | Physiological Functions of the β-Site Amyloid Precursor Protein Cleaving Enzyme 1 and 2 [frontiersin.org]

- 2. Amyloid-β₄₂ activates the expression of BACE1 through the JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Distinct anterograde trafficking pathways of BACE1 and amyloid precursor protein from the TGN and the regulation of amyloid-β production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology* | Semantic Scholar [semanticscholar.org]

- 6. BACE1 gene deletion prevents neuron loss and memory deficits in 5XFAD APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Protein Tyrosine Phosphatase 1B, a major regulator of leptin-mediated control of cardiovascular function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. [Negative regulation of the JAK/STAT: pathway implication in tumorigenesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Deoxyneocryptotanshinone: In Vitro Assay Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone is a bioactive compound isolated from the roots of Salvia miltiorrhiza (Danshen), a plant with a long history in traditional Chinese medicine. Structurally related to cryptotanshinone, this lipophilic diterpene quinone has garnered interest for its potential therapeutic applications. Preclinical in vitro studies have identified this compound as an inhibitor of Beta-secretase 1 (BACE1) and Protein Tyrosine Phosphatase 1B (PTP1B), suggesting its potential in the research of Alzheimer's disease and diabetes. Furthermore, analogous compounds have demonstrated significant anti-cancer properties by inducing apoptosis and modulating key cellular signaling pathways.

These application notes provide a comprehensive overview of in vitro assay protocols to evaluate the biological activities of this compound. The methodologies described herein are based on established protocols for the closely related and well-studied compound, cryptotanshinone, and serve as a detailed guide for investigating the anti-cancer and signaling effects of this compound.

Data Summary

The following tables summarize quantitative data from in vitro studies on cryptotanshinone, a compound structurally similar to this compound. These data provide expected concentration ranges and effects for planning experiments with this compound.

Table 1: Cell Viability (MTT Assay)

| Cell Line | Cancer Type | Treatment Duration | IC50 (µM) |

| A549 | Lung Cancer | 24 hours | ~25 |

| H460 | Lung Cancer | 24 hours | ~20 |

| B16 | Melanoma | 24 hours | ~15 |

| B16BL6 | Melanoma | 24 hours | ~10 |

| K562 | Chronic Myeloid Leukemia | 48 hours | ~5 |

Table 2: Apoptosis Induction (Annexin V/PI Staining)

| Cell Line | Concentration (µM) | Treatment Duration | % Apoptotic Cells (Early + Late) |

| B16BL6 | 25 | 24 hours | ~4% |

| K562 | 10 | 48 hours | Significant increase vs. control |

| A549 | 10 | 24 hours | Significant increase vs. control |

Table 3: Key Protein Modulation (Western Blot)

| Cell Line | Treatment | Protein Target | Effect |

| K562 | Cryptotanshinone | p-STAT3 | Decrease |

| K562 | Cryptotanshinone | Bcl-xL | Decrease |

| K562 | Cryptotanshinone | Survivin | Decrease |

| Rh30 | Cryptotanshinone | p-AMPK | Increase |

| A549 | Cryptotanshinone | p-Akt | Decrease |

| H460 | Cryptotanshinone | p-GSK-3β | Decrease |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., A549, H460, B16, K562)

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well plates

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V-FITC positive cells are in early apoptosis, and Annexin V-FITC and PI positive cells are in late apoptosis or necrosis.

Caption: Workflow for the Annexin V/PI apoptosis assay.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt, anti-p-AMPK, anti-AMPK, anti-Bcl-xL, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control like β-actin to normalize protein levels.

Signaling Pathways

PI3K/Akt Signaling Pathway

This compound and related compounds have been shown to inhibit the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.[1][2][3] Inhibition of this pathway can lead to decreased cell viability and induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt pathway.

AMPK Signaling Pathway

Some studies suggest that tanshinones can activate the AMP-activated protein kinase (AMPK) pathway.[4][5][6] AMPK acts as a cellular energy sensor, and its activation can inhibit cell growth and proliferation, often by suppressing anabolic pathways like mTORC1 signaling.

References

- 1. mdpi.com [mdpi.com]

- 2. Down-regulation of the PI3K/Akt signaling pathway and induction of apoptosis in CA46 Burkitt lymphoma cells by baicalin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cryptotanshinone activates AMPK-TSC2 axis leading to inhibition of mTORC1 signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryptotanshinone inhibits PFK-mediated aerobic glycolysis by activating AMPK pathway leading to blockade of cutaneous melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

Application Notes and Protocols for HPLC Analysis of Deoxyneocryptotanshinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyneocryptotanshinone is a minor bioactive diterpenoid quinone found in the roots of Salvia miltiorrhiza (Danshen). Like other tanshinones, it is of significant interest to researchers for its potential pharmacological activities. Accurate and reliable quantification of this compound is essential for quality control, pharmacokinetic studies, and drug development.

This document provides a detailed protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). As a specific validated method for this compound is not widely published, this protocol is adapted from established and validated methods for the simultaneous analysis of major, structurally related tanshinones such as cryptotanshinone, tanshinone I, and tanshinone IIA.[1][2][3] The principles and conditions outlined here serve as a robust starting point for method development and validation for this specific analyte.

Principle of the Method